molecular formula C35H56O6 B098059 Jegosapogenin CAS No. 16910-21-7

Jegosapogenin

Cat. No.: B098059
CAS No.: 16910-21-7
M. Wt: 572.8 g/mol
InChI Key: SJSCBAFROHXGCX-BNIUCBNOSA-N
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Description

Jegosapogenin is a naturally occurring triterpenoid saponin, primarily isolated from the pericarps of Styrax japonica. It is known for its complex structure and significant biological activities. The molecular formula of this compound is C35H56O6, and it is characterized by multiple hydroxyl groups and a tigloyl ester moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Jegosapogenin can be synthesized through the acid hydrolysis of jegosaponin, which is extracted from the pericarps of Styrax japonica. The hydrolysis process involves the use of strong acids such as hydrochloric acid or sulfuric acid under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of jegosaponin from plant sources followed by its hydrolysis. The extraction process may include solvent extraction using ethanol or methanol, followed by purification steps such as column chromatography to isolate jegosaponin. The hydrolysis step is then carried out to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Jegosapogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.

Major Products:

Scientific Research Applications

Jegosapogenin has a wide range of applications in scientific research:

Mechanism of Action

Jegosapogenin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Jegosapogenin is compared with other triterpenoid saponins such as:

    Diosgenin: Both compounds share a similar triterpenoid structure but differ in their specific functional groups and biological activities.

    Barringtogenol C: this compound and Barringtogenol C are structurally related, with this compound being a tigloyl ester derivative of Barringtogenol C.

    Protopanaxadiol: While both are triterpenoid saponins, Protopanaxadiol is primarily found in ginseng and has different pharmacological properties.

Uniqueness: this compound’s unique structure, characterized by multiple hydroxyl groups and a tigloyl ester moiety, contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSCBAFROHXGCX-BNIUCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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